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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

Welcome to the Technical Support Center for researchers, scientists, and drug development

professionals. This resource provides comprehensive troubleshooting guides and frequently

asked questions (FAQs) to address the common challenge of Calcium Crimson™ leakage

from cells during intracellular calcium imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is Calcium Crimson™ and what are its common applications?

A1: Calcium Crimson™ is a fluorescent, red-shifted, single-wavelength calcium indicator. Its

long excitation wavelength (~590 nm) makes it particularly useful for experiments in cells and

tissues with high levels of autofluorescence, as this intrinsic fluorescence is often weaker in the

red spectrum.[1][2] It is commonly used to measure changes in intracellular calcium

concentration in response to various stimuli.

Q2: What is Calcium Crimson™ leakage and why does it occur?

A2: Calcium Crimson™ leakage is the gradual extrusion of the active, fluorescent form of the

dye from the cell cytoplasm back into the extracellular medium. This phenomenon occurs

because after the cell-permeant acetoxymethyl (AM) ester form of the dye enters the cell, it is

cleaved by intracellular esterases into a membrane-impermeant, polar form.[3] However, many

cell types, particularly cell lines like CHO and HeLa, possess active organic anion transporters

(OATs) in their cell membranes that can recognize and actively pump the de-esterified dye out
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of the cell.[4] This leads to a decrease in the intracellular fluorescence signal over time, which

can complicate long-term imaging experiments.

Q3: What are the consequences of Calcium Crimson™ leakage?

A3: The primary consequences of dye leakage are a diminishing fluorescent signal and a

reduced signal-to-noise ratio over time. This can make it difficult to accurately measure and

interpret calcium dynamics, especially for slow or prolonged responses. In quantitative studies,

dye leakage can lead to an underestimation of calcium concentrations. Ratiometric indicators

can minimize issues related to dye leakage, but Calcium Crimson™ is a single-wavelength

indicator.[1][5][6]

Q4: How can I prevent or reduce Calcium Crimson™ leakage?

A4: The most effective method to reduce Calcium Crimson™ leakage is to use an organic

anion transport inhibitor. The two most commonly used inhibitors are probenecid and

sulfinpyrazone.[7] These compounds block the transporters responsible for extruding the dye

from the cell, thereby improving its intracellular retention. Additionally, lowering the incubation

temperature during dye loading can help to reduce both leakage and unwanted

compartmentalization of the dye.[7]

Q5: Are there alternatives to Calcium Crimson™ that are less prone to leakage?

A5: Yes, there are several alternatives. Dextran-conjugated versions of calcium indicators are

highly resistant to leakage and compartmentalization because their large molecular weight

prevents them from being transported out of the cell.[8] However, they are membrane-

impermeant and must be loaded into cells using invasive methods like microinjection or

electroporation.[8] Newer generations of red fluorescent calcium indicators, such as Calbryte™

590, have been developed for improved intracellular retention, potentially reducing the need for

transport inhibitors.[9]

Troubleshooting Guide: Calcium Crimson™
Leakage and Related Issues
This guide provides solutions to common problems encountered during experiments with

Calcium Crimson™.
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Problem Potential Cause(s) Suggested Solution(s)

Rapid signal decay / Dye

leakage

Active transport of the de-

esterified dye out of the cell by

organic anion transporters.

1. Use an organic anion

transport inhibitor: Add

probenecid (final concentration

1-2.5 mM) or sulfinpyrazone

(final concentration 0.1-0.5

mM) to both the dye loading

and imaging buffers.[4][7] 2.

Lower the loading

temperature: Incubate cells

with Calcium Crimson™ AM at

room temperature instead of

37°C to reduce transporter

activity.[7] 3. Optimize loading

time: Use the shortest

incubation time that provides

an adequate signal to minimize

the time for leakage to occur.

High background fluorescence

Incomplete removal of

extracellular dye. Hydrolysis of

the AM ester in the loading

buffer. Compartmentalization

of the dye into organelles.

1. Thorough washing: After

loading, wash the cells at least

three times with fresh, warm

buffer (containing the transport

inhibitor, if used) to remove

extracellular dye. 2. Fresh dye

solution: Always prepare the

Calcium Crimson™ AM

working solution fresh for each

experiment.[10] 3. Reduce

compartmentalization: Load

the dye at a lower temperature

(e.g., room temperature) and

for a shorter duration.[2]

Weak fluorescent signal Inefficient dye loading. Low

dye concentration. Cell death.

1. Optimize loading conditions:

Empirically determine the

optimal dye concentration

(typically 1-5 µM) and
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incubation time (15-60

minutes) for your specific cell

type.[7][10] 2. Use Pluronic™

F-127: Add Pluronic™ F-127

(final concentration ~0.02%) to

the loading buffer to aid in the

solubilization of the AM ester.

[11] 3. Check cell health:

Ensure cells are healthy and

not overly confluent before

loading.

Bright fluorescent puncta in the

cytoplasm

Compartmentalization of the

dye into organelles such as

mitochondria or lysosomes.

1. Lower loading temperature:

This is the most effective way

to reduce sequestration into

organelles. Try loading at room

temperature or even 4°C for a

longer period.[2] 2. Reduce

dye concentration and loading

time: Overloading the cells can

exacerbate

compartmentalization. 3.

Assess co-localization: Use an

organelle-specific fluorescent

marker (e.g., MitoTracker™ for

mitochondria) to confirm if the

puncta co-localize with specific

organelles.

Experimental Protocols
Protocol 1: Standard Loading of Calcium Crimson™ AM
with Probenecid
This protocol describes a general method for loading adherent cells with Calcium Crimson™

AM while using probenecid to prevent leakage.

Materials:
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Calcium Crimson™ AM (50 µg vial)

High-quality, anhydrous DMSO

Pluronic™ F-127, 20% solution in DMSO

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Probenecid

1 M NaOH

Procedure:

Prepare a 250 mM Probenecid Stock Solution:

Dissolve the required amount of probenecid in 1 M NaOH.

Adjust the pH to 7.4 with HCl.

This stock solution can be stored at 4°C for short-term use. A water-soluble form of

probenecid is also commercially available.

Prepare a 1-5 mM Calcium Crimson™ AM Stock Solution:

Allow the vial of Calcium Crimson™ AM to equilibrate to room temperature.

Add the appropriate volume of anhydrous DMSO to create a 1-5 mM stock solution.

Vortex briefly to dissolve. Store the stock solution at -20°C, protected from light and

moisture.

Prepare the Loading Buffer (for one 35 mm dish):

In a microcentrifuge tube, mix 2-10 µL of the Calcium Crimson™ AM stock solution with

an equal volume of 20% Pluronic™ F-127.

Add this mixture to 2 mL of HBSS (or your preferred buffer) containing probenecid at a

final concentration of 1-2.5 mM.
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Vortex the loading buffer thoroughly. The final Calcium Crimson™ AM concentration will

be in the range of 1-5 µM.

Cell Loading:

Remove the culture medium from the cells.

Wash the cells once with warm HBSS.

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room

temperature, protected from light. The optimal time and temperature should be determined

empirically.

Washing and De-esterification:

Remove the loading buffer.

Wash the cells three times with warm HBSS containing 1-2.5 mM probenecid.

Add fresh HBSS with probenecid and incubate for an additional 30 minutes at 37°C to

allow for complete de-esterification of the dye.

Imaging:

You are now ready to perform calcium imaging experiments. Ensure that the imaging

buffer also contains probenecid at the same concentration.

Protocol 2: Using Sulfinpyrazone to Inhibit Dye Leakage
This protocol provides a method for using sulfinpyrazone as an alternative to probenecid.

Materials:

Sulfinpyrazone

High-quality, anhydrous DMSO

Other materials as listed in Protocol 1.
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Procedure:

Prepare a 100 mM Sulfinpyrazone Stock Solution:

Dissolve sulfinpyrazone in anhydrous DMSO to a concentration of 100 mM. This stock

solution should be stored at -20°C.

Prepare Loading and Imaging Buffers:

Follow the steps for preparing the Calcium Crimson™ AM loading buffer as described in

Protocol 1.

Instead of probenecid, add the sulfinpyrazone stock solution to the loading and imaging

buffers to achieve a final concentration of 0.1-0.5 mM.

Cell Loading, Washing, and Imaging:

Proceed with the cell loading, washing, de-esterification, and imaging steps as outlined in

Protocol 1, ensuring that all buffers contain the final desired concentration of

sulfinpyrazone.

Protocol 3: Quantitative Assessment of Calcium
Crimson™ Leakage
This protocol allows you to quantify the rate of dye leakage from your cells, which can be useful

for comparing the effectiveness of different inhibitors or loading conditions.

Procedure:

Load Cells: Load two separate populations of cells with Calcium Crimson™ AM: one with

and one without an organic anion transport inhibitor (e.g., probenecid).

Initial Imaging (Time = 0): Immediately after the de-esterification step, acquire fluorescence

images of several fields of view for each condition.

Incubation: Incubate the cells at 37°C in the appropriate imaging buffer (with or without

inhibitor).
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Time-Lapse Imaging: Acquire fluorescence images of the same fields of view at regular

intervals (e.g., every 15 minutes for 2 hours).

Image Analysis:

Use image analysis software (e.g., ImageJ/Fiji) to measure the average fluorescence

intensity of the cells in each image.

For each time point, subtract the background fluorescence from the average cell

fluorescence.

Normalize the fluorescence intensity at each time point to the initial fluorescence intensity

(at Time = 0).

Data Presentation: Plot the normalized fluorescence intensity as a function of time for both

conditions (with and without inhibitor). The rate of decrease in fluorescence corresponds to

the rate of dye leakage.

Data Presentation
The following tables summarize key parameters for using organic anion transport inhibitors and

provide a comparison of different calcium indicators.

Table 1: Organic Anion Transport Inhibitors for Reducing Dye Leakage

Inhibitor Stock Solution
Working

Concentration
Notes

Probenecid
250 mM in 1 M NaOH,

pH 7.4
1 - 2.5 mM

Can be toxic to some

cells with prolonged

exposure.[4] Water-

soluble versions are

available.

Sulfinpyrazone 100 mM in DMSO 0.1 - 0.5 mM

Stock solution is

alkaline and may

require pH adjustment

of the final buffer.[7]
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Table 2: Comparison of Red-Shifted Calcium Indicators

Indicator Excitation (nm) Emission (nm) Pros Cons

Calcium

Crimson™
~590 ~615

Long excitation

wavelength

reduces

autofluorescence

.

Prone to leakage

and

compartmentaliz

ation.[1]

Rhod-2 ~552 ~576
Red-shifted

spectrum.

Tends to

compartmentaliz

e in

mitochondria.[12]

[13]

Fura-Red™ ~472 ~647

Can be used for

ratiometric

measurements

with green

indicators.

Weaker

fluorescence

signal.

Calbryte™ 590 ~584 ~596

Improved

intracellular

retention.[9]

Newer indicator,

may have less

literature

available.

Dextran-

conjugated dyes
Varies Varies

Highly resistant

to leakage and

compartmentaliz

ation.[8]

Require invasive

loading methods.

[8]
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Calcium Crimson™ loading, activation, and leakage pathway.
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Troubleshooting workflow for Calcium Crimson™ leakage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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